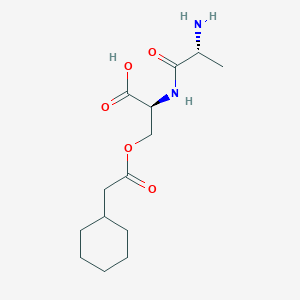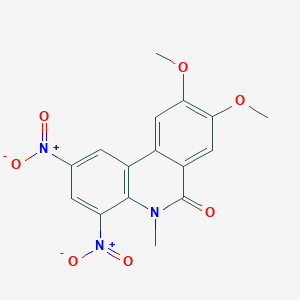
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one is a synthetic organic compound belonging to the phenanthridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one typically involves multi-step organic reactions. The starting materials are often substituted phenanthridinones, which undergo nitration, methylation, and methoxylation under controlled conditions. Common reagents include nitric acid for nitration, methyl iodide for methylation, and sodium methoxide for methoxylation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the final product is purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce quinones.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one involves interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Phenanthridinone: The parent compound with similar structural features.
9-Methoxyphenanthridinone: A derivative with a single methoxy group.
2,4-Dinitrophenanthridinone: A derivative with nitro groups at different positions.
Uniqueness
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups can lead to distinct properties compared to other phenanthridinone derivatives.
属性
CAS 编号 |
917877-19-1 |
|---|---|
分子式 |
C16H13N3O7 |
分子量 |
359.29 g/mol |
IUPAC 名称 |
8,9-dimethoxy-5-methyl-2,4-dinitrophenanthridin-6-one |
InChI |
InChI=1S/C16H13N3O7/c1-17-15-10(4-8(18(21)22)5-12(15)19(23)24)9-6-13(25-2)14(26-3)7-11(9)16(17)20/h4-7H,1-3H3 |
InChI 键 |
ZPXVHRWMIGDDHH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC(=C(C=C3C1=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


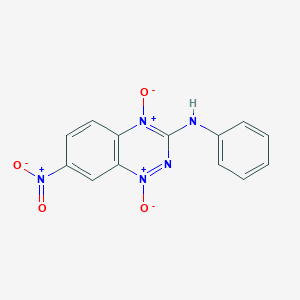
![3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B12616516.png)
![4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12616520.png)
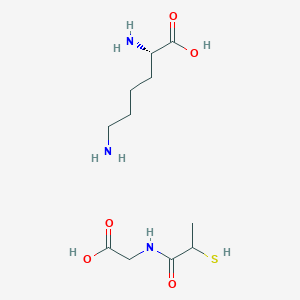
![Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B12616523.png)

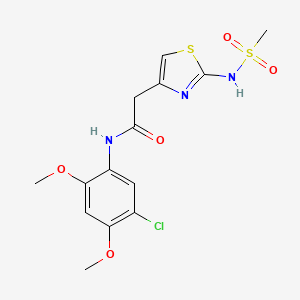
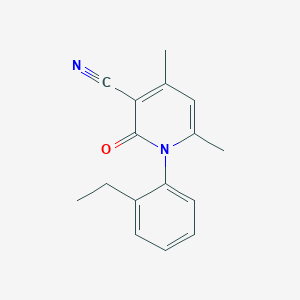

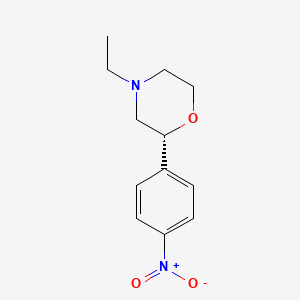
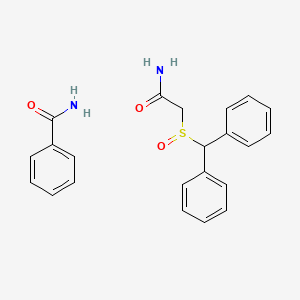
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)
